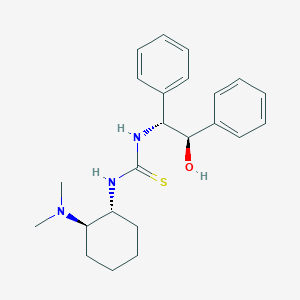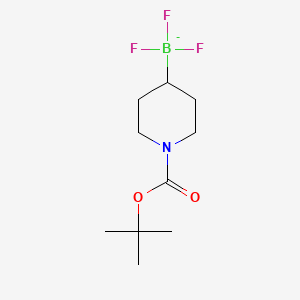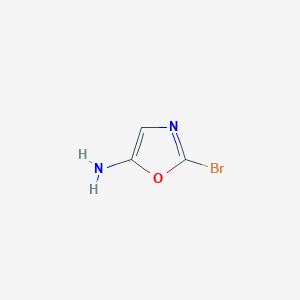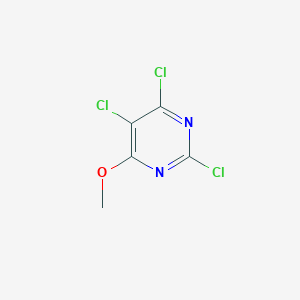
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and its utility in various chemical reactions.
Métodos De Preparación
The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting with the preparation of the cyclohexyl and diphenylethyl precursors. These precursors are then subjected to a series of reactions, including amination and thiourea formation, under controlled conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Biology: Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea stands out due to its unique combination of a cyclohexyl group and a diphenylethyl group. Similar compounds include:
1R,2R-(-)-cyclohexanediamine: Known for its use in asymmetric synthesis.
α-Chiral primary amines: Valuable in the synthesis of pharmaceuticals and as chiral ligands.
This compound’s distinct structure and properties make it a versatile and valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H31N3OS |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22-/m1/s1 |
Clave InChI |
BIOUFBCQNRENED-GXRSIYKFSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
SMILES canónico |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)


![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)

![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)


![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)

![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)

![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
